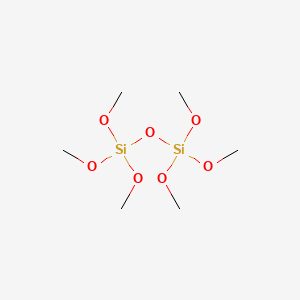
4-ヒドロキシフタル酸無水物
概要
説明
5-Hydroxyisobenzofuran-1,3-dione is an organic compound with the molecular formula C8H4O4. It is a derivative of 3-hydroxyphthalic anhydride and is known for its applications in various fields, including chemistry, biology, and industry. This compound is a white crystalline solid that is soluble in water and organic solvents .
科学的研究の応用
5-Hydroxyisobenzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the modification of proteins for in vitro biologics studies.
Medicine: Investigated for its potential use in antiviral therapies, including the inhibition of SARS-CoV-2 infection
Industry: Utilized in the production of resins, plastics, and other industrial materials.
作用機序
Target of Action
It is known that anhydrides like 4-hydroxyphthalic anhydride can react with various biological molecules, potentially modifying their function .
Mode of Action
The mode of action of 4-Hydroxyphthalic anhydride involves its reactivity as an anhydride. Anhydrides are reactive molecules that can undergo nucleophilic attack, leading to the formation of carboxylic acids and other products . This reactivity allows 4-Hydroxyphthalic anhydride to interact with its targets, potentially modifying their structure and function .
生化学分析
Biochemical Properties
4-Hydroxyphthalic anhydride can interact with various biomolecules. For instance, it has been shown to modify proteins, which can influence biochemical reactions
Cellular Effects
It’s known that it can modify proteins, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully elucidate these effects.
Molecular Mechanism
It’s known that it can modify proteins , which could potentially influence their function, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: 5-Hydroxyisobenzofuran-1,3-dione can be synthesized from 4-aminophthalic acid. The process involves the following steps :
Diazotization: 4-Aminophthalic acid is diazotized using sodium nitrite and sulfuric acid in water at low temperatures (0-5°C).
Hydrolysis: The diazonium salt is then hydrolyzed to form 4-hydroxyphthalic acid.
Cyclization: The 4-hydroxyphthalic acid is cyclized to form 4-hydroxyphthalic anhydride through sublimation at 250°C.
Industrial Production Methods: Industrial production of 4-hydroxyphthalic anhydride follows similar synthetic routes but on a larger scale, ensuring higher yields and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 5-Hydroxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides.
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Hydrolyzes to form 4-hydroxyphthalic acid.
Common Reagents and Conditions:
Sulfuric Acid: Used in the diazotization step.
Sodium Nitrite: Used for diazotization.
Organic Solvents: Dichloromethane is used for extraction.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
4-Hydroxyphthalic Acid: Formed from hydrolysis.
類似化合物との比較
3-Hydroxyphthalic Anhydride: A closely related compound with similar chemical properties but different reactivity and applications.
4-Fluorophthalic Anhydride: Another derivative with distinct chemical behavior due to the presence of a fluorine atom.
Uniqueness: 5-Hydroxyisobenzofuran-1,3-dione is unique due to its specific reactivity and ability to modify proteins, making it valuable in both biological and industrial applications. Its role in antiviral research further highlights its potential in medical applications .
特性
IUPAC Name |
5-hydroxy-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O4/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHIYFMTRHEUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348668 | |
| Record name | 4-Hydroxyphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27550-59-0 | |
| Record name | 4-Hydroxyphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1,3-dihydro-2-benzofuran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties and applications of polymers synthesized from 4-Hydroxyphthalic anhydride?
A1: 4-Hydroxyphthalic anhydride serves as a crucial precursor for synthesizing aromatic ester-containing dianhydrides (EDAs) []. These EDAs are then used to create aromatic poly(amic ester acid)s, which can be further processed into polyesterimides.
- Properties: The resulting polyesterimides exhibit high glass transition temperatures (184-219°C), indicating good thermal stability. They also demonstrate excellent thermal stability, remaining stable up to 400°C with a 5% weight loss observed between 432-490°C [].
Q2: How is 4-Hydroxyphthalic anhydride characterized?
A2: Various analytical techniques are employed to characterize 4-Hydroxyphthalic anhydride and its derivatives:
- Elemental analysis: This confirms the elemental composition of the synthesized compounds [].
- Melting point: This provides information about the compound's purity and thermal behavior [].
- FTIR (Fourier-transform infrared spectroscopy): This technique identifies the functional groups present in the molecule based on their characteristic infrared absorption bands [].
- H-1-NMR (Proton nuclear magnetic resonance spectroscopy): This method provides detailed information about the hydrogen atoms' arrangement within the molecule, aiding in structure elucidation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)





